4,5-Dibromo-1-methyl-1H-imidazole
Overview
Description
4,5-Dibromo-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C4H4Br2N2 and its molecular weight is 239.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cytotoxic Properties : A study describes a procedure for synthesizing 1-methyl-1H-imidazoles with cytotoxic properties against various human tumor cell lines, highlighting the potential application of these compounds in cancer research and therapy (Bellina et al., 2008).
Biologically Important Molecules : Imidazoles, including derivatives of 4-methyl-1H-imidazole, are essential in many biologically significant molecules, suggesting their utility in medical chemistry (Orhan et al., 2019).
Angiotensin II Receptor Antagonists : Compounds with structures involving 4,5-disubstituted-1H-imidazoles have been explored as angiotensin II receptor antagonists, indicating their potential in cardiovascular drug development (Bovy et al., 1993).
Antibacterial and Antiparasitic Properties : Derivatives of 4-methyl-1H-imidazole have been synthesized with antibacterial and antiparasitic activities, underlining their application in infectious disease treatment (Mathias et al., 2017).
Copper Corrosion Inhibition : Imidazoles, including 1-methyl derivatives, have been evaluated as copper corrosion inhibitors, suggesting their importance in industrial applications, especially in corrosion science (Kovačević et al., 2017).
Fuel Cell Electrolytes : Imidazole and 1-methyl imidazole have been used as additives in polybenzimidazole, a high-temperature proton-conducting polymer electrolyte, highlighting their use in fuel cell technology (Schechter & Savinell, 2002).
Imidazole-Based Medicinal Chemistry : Imidazole derivatives are widely used in medicinal chemistry due to their ability to bind with various enzymes and receptors, showing their versatility in drug development for various diseases (Zhang et al., 2014).
Future Directions
Imidazole-based compounds have a wide range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, the research and development of new drugs using “4,5-Dibromo-1-methyl-1H-imidazole” and similar compounds may be a promising future direction.
Mechanism of Action
Target of Action
It is known that imidazole compounds often interact with various enzymes and receptors in the body, playing a crucial role in numerous biochemical processes .
Mode of Action
It has been observed that each molecule forms stacks with its own kind, with the stacks being approximately orthogonal to each other . Both Br atoms in the molecule form Lewis acid-base interactions with N atoms in another molecule .
Biochemical Pathways
Imidazoles are key components to functional molecules that are used in a variety of everyday applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Properties
IUPAC Name |
4,5-dibromo-1-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFCQTKCCPQLKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378409 | |
Record name | 4,5-Dibromo-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-50-5 | |
Record name | 4,5-Dibromo-1-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-Dibromo-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is interesting about the crystal structure of 4,5-dibromo-1-methyl-1H-imidazole?
A1: The crystal structure of this compound reveals some intriguing interactions. [] The asymmetric unit contains two molecules of the compound. Instead of a single type of stacking, each molecule forms stacks with others of its own kind. Interestingly, these stacks are arranged approximately perpendicular to each other. Furthermore, bromine (Br) atoms in one molecule engage in Lewis acid-base interactions with nitrogen (N) atoms in another molecule. These interactions are characterized by Br···N distances of 3.078 (4) and 3.264 (4) Å.
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